molecular formula C18H12FN5O3 B2367669 1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852451-04-8

1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2367669
CAS No.: 852451-04-8
M. Wt: 365.324
InChI Key: IXTUVYOIFCXLDB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C18H12FN5O3 and its molecular weight is 365.324. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives have been studied for their herbicidal activity. Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives and found that some compounds exhibited significant inhibition activities against the roots of Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017). Another study by Luo et al. (2019) on similar derivatives reported remarkable herbicidal activity against several plants, including rape and barnyard grass (Luo, Li, Kang, Sun, & Wang, 2019).

Anticancer Activity

The compound and its derivatives have been explored for their potential anticancer activities. Abdellatif et al. (2014) reported that certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014). Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, which were screened for cytotoxic activities, showing promise in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have also been evaluated for their antimicrobial properties. Şener et al. (2017) synthesized diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which exhibited activity against various bacteria and fungi, demonstrating significant antimicrobial properties (Şener, Erişkin, Yavuz, & Şener, 2017).

Psoriasis Treatment

Li et al. (2016) investigated pyrazolo[3,4-d]pyrimidine derivatives as FLT3 inhibitors, finding that these compounds showed potent activity in a psoriatic animal model, suggesting potential for psoriasis treatment (Li, Ma, Yang, Ji, Fang, Zhang, Wang, Zhong, Xiong, Wang, Huang, Li, Xiang, Niu, Chen, & Yang, 2016).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O3/c19-13-4-6-14(7-5-13)23-17-16(9-21-23)18(25)22(11-20-17)10-12-2-1-3-15(8-12)24(26)27/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTUVYOIFCXLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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